molecular formula C6H4BrCl2O2P B1603538 4-Bromophenyl dichlorophosphate CAS No. 19430-76-3

4-Bromophenyl dichlorophosphate

Cat. No. B1603538
CAS RN: 19430-76-3
M. Wt: 289.88 g/mol
InChI Key: PKNUXPMVXYHORS-UHFFFAOYSA-N
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Description

4-Bromophenyl dichlorophosphate is an organic phosphine compound . It has a molecular weight of 289.88 and a molecular formula of C6H4BrCl2O2P . The compound appears as a colorless or light yellow liquid . The IUPAC name of the compound is 1-bromo-4-dichlorophosphoryloxybenzene .


Synthesis Analysis

The compound can be synthesized via Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers . For example, tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si) can be used in the synthesis .


Molecular Structure Analysis

The molecular structure of 4-Bromophenyl dichlorophosphate includes a bromophenyl group attached to a dichlorophosphate group . The SMILES representation of the compound is C1=CC(=CC=C1OP(=O)(Cl)Cl)Br .


Chemical Reactions Analysis

4-Bromophenyl dichlorophosphate can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura Reactions with (4-bromophenyl)-4,6-dichloropyrimidine through a commercially available palladium catalyst .


Physical And Chemical Properties Analysis

4-Bromophenyl dichlorophosphate has a boiling point of 98-102 °C and a density of 1.811±0.06 g/cm³ . It is a colorless or light yellow liquid .

Safety And Hazards

4-Bromophenyl dichlorophosphate is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, and not to breathe dust or ingest the compound .

Future Directions

4-Bromophenyl dichlorophosphate has potential applications in the field of materials science. For example, it can be used in the construction of a porphyrin-based conjugated organic polymer (COP) with dual metal sites for highly active and selective visible-light-driven reduction of CO2 to CO .

properties

IUPAC Name

1-bromo-4-dichlorophosphoryloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNUXPMVXYHORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619015
Record name 4-Bromophenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl dichlorophosphate

CAS RN

19430-76-3
Record name 4-Bromophenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure described by McGuigan et al.,1993, Supra, a solution of p-bromophenol (13.20 g; 76.30 mmol) and distilled triethylamine (10.65 mL) in anhydrous Et2O (165 mL) was added dropwise into a vigorously stirred solution of phosphoryl chloride (8.5 mL; 91.2 mmol) in anhydrous Et2O (83 mL) at 0° C. over a period of three hours under nitrogen atmosphere. Subsequently, the resultant mixture was gradually warmed up to room temperature, stirred efficiently overnight at room temperature and then heated to reflux for two hours. The reaction mixture was cooled to room temperature and filtered under aspirator pressure. The precipitate was washed with anhydrous Et2O (2×50 mL). The combined Et2O layers were evaporated to dryness on rotary evaporator to yield crude 4c as a pale yellow oil which was then subjected to vacuum distillation to give pure 4c (14.05 g; 63.5% yield) as a colorless viscous oil (bp. 110-115° C./2 mm Hg). IR (Neat) 3095, 1481, 1303, 1187, 948, 829 cm−1. 1H NMR (300 MHz, CDCl3) δ 7.50 (2H, d, J=9.0 Hz), 7.15 (2H, d, J=9.0 Hz). GC/MS (m/e) 290 (M+), 254 (M+−Cl), 173 (M+−POCl2, 81Br), 171 (M+−POCl2, 79Br), 156 (M+−PO2Cl2, 81Br), 154 (M+−PO2Cl2, 79Br).
Quantity
13.2 g
Type
reactant
Reaction Step One
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10.65 mL
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reactant
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165 mL
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solvent
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8.5 mL
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reactant
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83 mL
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solvent
Reaction Step Two
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resultant mixture
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Another embodiment of the invention provides a method of preparing d4T-5′-(para-bromophenyl methoxyalaninyl phosphate) in a single reaction vessel without purification of the intermediates formed. Phosphorous oxychloride is reacted with a para-bromophenol moiety to form para-bromophenyl phosphorodichloridate. Without purification, the para-bromophenyl phosphorodichloridate is contacted with alanine methyl ester to produce para-bromophenyl methoxyalaninyl phosphorochloridate. Without purification, the para-bromophenyl methoxyalaninyl phosphorodichloridate is reacted with d4T.
[Compound]
Name
d4T-5′-(para-bromophenyl methoxyalaninyl phosphate)
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Phosphorous oxychloride is reacted with a para-bromophenol moiety to form para-bromophenyl phosphorodichloridate. Without purification, the para-bromophenyl phosphorodichloridate is contacted with alanine methyl ester to produce para-bromophenyl methoxyalaninyl phosphorochloridate. Without purification, the para-bromophenyl methoxyalaninyl phosphorochloridate is reacted with AZT.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenyl dichlorophosphate
Reactant of Route 2
4-Bromophenyl dichlorophosphate

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